(4-chloro-1-methyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholin-4-yl)methanone
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Overview
Description
(4-Chloro-1-methyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholino)methanone is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a morpholine ring substituted with two methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1-methyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholino)methanone typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with 2,6-dimethylmorpholine in the presence of a suitable catalyst. The reaction conditions often include the use of an organic solvent such as tetrahydrofuran (THF) and a base such as sodium hydride (NaH) to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of (4-chloro-1-methyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholino)methanone may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, which can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1-methyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of substituted pyrazole derivatives[][4].
Scientific Research Applications
(4-Chloro-1-methyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-chloro-1-methyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA or proteins, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-5-nitro-1H-pyrazol-4-yl methanone
- 2,6-Dimethylmorpholine derivatives
Uniqueness
(4-Chloro-1-methyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholino)methanone is unique due to its specific substitution pattern on the pyrazole and morpholine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H16ClN3O2 |
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Molecular Weight |
257.72 g/mol |
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C11H16ClN3O2/c1-7-5-15(6-8(2)17-7)11(16)10-9(12)4-13-14(10)3/h4,7-8H,5-6H2,1-3H3 |
InChI Key |
KYFISNPMKKDNIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C=NN2C)Cl |
Origin of Product |
United States |
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